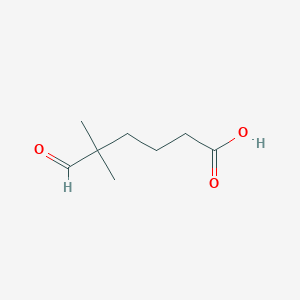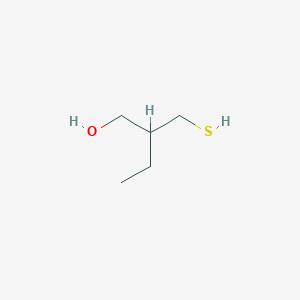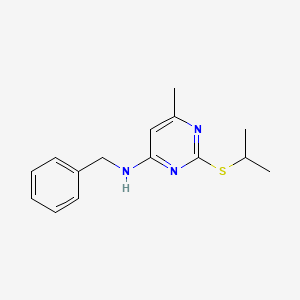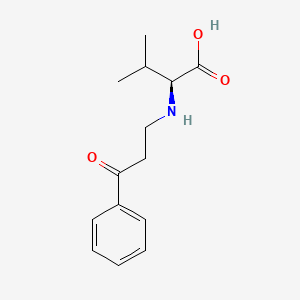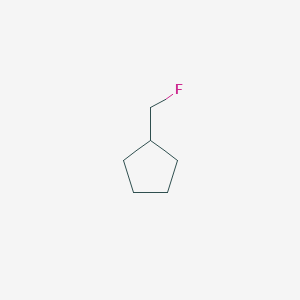
Cyclopentane, (fluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, (fluoromethyl)- is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring with a fluoromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, (fluoromethyl)- can be achieved through several methods. One common approach involves the fluorination of cyclopentane using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. Another method includes the reaction of cyclopentane with fluoromethyl halides in the presence of a catalyst.
Industrial Production Methods
Industrial production of Cyclopentane, (fluoromethyl)- typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, (fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclopentanones or cyclopentanols.
Reduction: Reduction reactions can convert it into cyclopentane derivatives with different functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated cyclopentanones and cyclopentanols.
Reduction: Cyclopentane derivatives with various functional groups.
Substitution: Compounds with different substituents replacing the fluoromethyl group.
Scientific Research Applications
Cyclopentane, (fluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentane, (fluoromethyl)- involves its interaction with specific molecular targets. The fluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Cyclopentane, (fluoromethyl)- can be compared with other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane. While all these compounds share a cyclic structure, the presence of the fluoromethyl group in Cyclopentane, (fluoromethyl)- imparts unique chemical properties, such as increased reactivity and potential for specific interactions in chemical and biological systems.
List of Similar Compounds
- Cyclopropane
- Cyclobutane
- Cyclohexane
These compounds differ in ring size and the presence of substituents, which influence their chemical behavior and applications.
Properties
CAS No. |
145866-23-5 |
|---|---|
Molecular Formula |
C6H11F |
Molecular Weight |
102.15 g/mol |
IUPAC Name |
fluoromethylcyclopentane |
InChI |
InChI=1S/C6H11F/c7-5-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
YYKWXZYVDGWGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
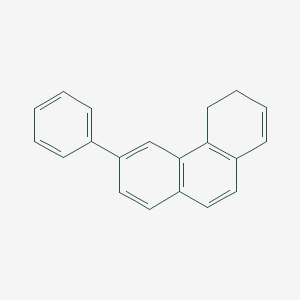
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
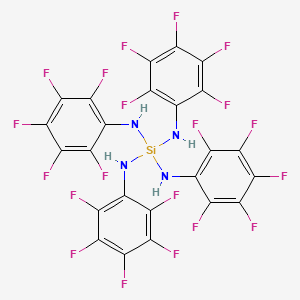
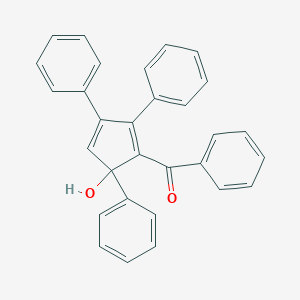
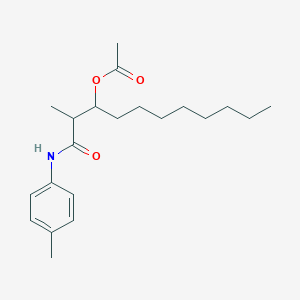
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
